molecular formula C14H21N5O3 B2981091 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-09-1

8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2981091
CAS RN: 476481-09-1
M. Wt: 307.354
InChI Key: KFWNBYBFNOSCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, density, refractive index, and spectral properties .

Scientific Research Applications

Antidepressant Properties

One study synthesized a compound closely related to 8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, demonstrating its antidepressant activity, particularly at a dose of 1.6 mg/kg (Феркат Адельзянович Халиуллин et al., 2017). This suggests potential applications in treating depressive disorders.

Structural Analysis

Research on a structurally similar compound, "8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline," described its molecular geometry and the conformations of its substituent groups, providing insights into the structural basis for its activity (Z. Karczmarzyk et al., 1995).

Cardiovascular Activity

Another study investigated new derivatives of 8-alkylamino purines for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. This research highlighted the potential of these compounds in developing cardiovascular therapies (G. Chłoń-Rzepa et al., 2004).

Cytokinin-Derived CDK Inhibitors

Cyclin-dependent kinases (cdk) play a crucial role in cell division, making them targets for cancer therapy. A study on cytokinin-derived cdk inhibitors, including "olomoucine" and its analogs, has shown strong inhibitory effects on the p34cdc2/cyclin B kinase, suggesting their potential as antimitotic and antitumor drugs (L. Havlícek et al., 1997).

Reaction Studies

Research exploring the reactions of purine derivatives with various reagents has provided insights into synthesizing new compounds with potential biological activities. These studies contribute to the fundamental understanding of purine chemistry and its application in drug development (A. Kremzer et al., 1981).

Mechanism of Action

In the context of biological activity, this refers to how the compound interacts with biological systems to exert its effects . It could involve binding to specific receptors, inhibition of enzymes, or interaction with DNA.

Safety and Hazards

This involves studying the toxicological properties of the compound, including its LD50, potential health effects, safety precautions, and disposal methods .

properties

IUPAC Name

8-(cyclohexylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-18-11-10(12(21)17-14(18)22)19(7-8-20)13(16-11)15-9-5-3-2-4-6-9/h9,20H,2-8H2,1H3,(H,15,16)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWNBYBFNOSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476481-09-1
Record name 8-(CYCLOHEXYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.